molecular formula C14H12N4O B12210828 N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B12210828
M. Wt: 252.27 g/mol
InChI Key: MIPSZXULSPQWNJ-UHFFFAOYSA-N
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Description

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide is a chemical compound of significant interest in medicinal chemistry research. While specific biological data for this exact molecule is an area of active investigation, its core structure is part of the imidazo[1,2-a]pyrimidine class, which has been identified in scientific literature for potential applications in central nervous system (CNS) research. Compounds based on the 2-phenylimidazo[1,2-a]pyrimidine scaffold have been studied for their potential as imaging agents for neurodegenerative diseases. Specifically, related compounds have been investigated for their ability to bind to pathological tau protein aggregates, which are a hallmark of Alzheimer's disease and other tauopathies . The structural features of this acetamide derivative suggest it may serve as a valuable intermediate or lead compound for developing novel research tools and therapeutics. The molecular framework is characterized by a fused bicyclic system, and related structures have been shown to form defined crystalline columns interconnected by hydrogen bonds, which can be important for understanding its physical properties . Researchers may find this compound useful for exploring new pathways in neuropharmacology and diagnostic agent development. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C14H12N4O/c1-10(19)16-13-12(11-6-3-2-4-7-11)17-14-15-8-5-9-18(13)14/h2-9H,1H3,(H,16,19)

InChI Key

MIPSZXULSPQWNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C2N1C=CC=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acetic Anhydride-Mediated Acetylation

Procedure :

  • Reactants : 2-Phenylimidazo[1,2-a]pyrimidin-3-amine (1.0 eq), acetic anhydride (1.2 eq)

  • Solvent : Toluene or ethanol

  • Conditions : Stirring at 70–80°C for 2–4 hours.

  • Workup : Removal of solvent under reduced pressure, followed by recrystallization from ethanol or water.

Key Data :

ParameterValueSource
Yield72–85%
Purity (HPLC)>98%
Crystal StructureMonoclinic, P2₁/c

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbonyl carbon of acetic anhydride, forming a stable acetamide derivative.

Alternative Synthetic Routes

Vilsmeier-Haack Formylation Followed by Reductive Acetylation

Steps :

  • Formylation : Treatment of 2-phenylimidazo[1,2-a]pyrimidine with POCl₃/DMF at 100°C to yield 3-formyl intermediate.

  • Reduction : Sodium borohydride reduction to 3-hydroxymethyl derivative.

  • Acetylation : Reaction with acetyl chloride in pyridine.

Advantages :

  • Enables modular functionalization of the imidazo[1,2-a]pyrimidine core.

  • Yield : 60–68% overall.

One-Pot Cyclization-Acetylation

Procedure :

  • Reactants : 2-Aminopyrimidine, α-bromoacetophenone, acetic anhydride

  • Catalyst : Na₂CO₃ or TosOH.

  • Conditions : Reflux in ethanol or DMF (12–24 hours).

Key Data :

ParameterValueSource
Yield48–65%
Reaction Time12–24 hours

Catalytic Methods

BF₃·OEt₂-Catalyzed Acetylation

Procedure :

  • Catalyst : Boron trifluoride etherate (0.2 eq)

  • Solvent : DMF or toluene

  • Conditions : 120°C for 10 hours.

  • Yield : 78%.

Advantages :

  • Accelerates reaction kinetics by activating the amine group.

  • Compatible with moisture-sensitive substrates.

Iodine-Mediated Oxidative Acetylation

Procedure :

  • Oxidant : I₂ (0.2 eq)

  • Solvent : Ethyl acetate

  • Conditions : Reflux at 90°C for 3 hours.

  • Yield : 70%.

Mechanism :
Iodine facilitates in situ generation of acetyl iodide, enhancing electrophilicity.

Solid-Phase Synthesis for High-Throughput Production

Wang Resin-Based Strategy

Steps :

  • Immobilization of 3-amine on Wang resin via carbodiimide coupling.

  • On-resin acetylation with acetic anhydride.

  • Cleavage with TFA/CH₂Cl₂ (1:1).

Key Metrics :

ParameterValueSource
Purity>95%
ScalabilityMulti-gram scale

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Classical Acetylation72–85>98HighHigh
Vilsmeier-Haack60–6895ModerateModerate
BF₃·OEt₂ Catalysis7897HighLow
Solid-Phase65–75>95LowHigh

Trade-offs :

  • Classical acetylation offers high yields but requires rigorous temperature control.

  • Catalytic methods reduce reaction times but increase catalyst costs.

Troubleshooting and Optimization

Common Issues

  • Low Yields : Often due to incomplete acetylation; resolved by increasing acetic anhydride stoichiometry (1.5 eq).

  • Byproducts : N,O-Diacetyl derivatives form under prolonged heating; mitigated by shorter reaction times.

Solvent Optimization

SolventYield (%)Purity (%)
Toluene8598
Ethanol7297
DMF7896

Emerging Techniques

Microwave-Assisted Synthesis

  • Conditions : 150 W, 100°C, 30 minutes.

  • Yield : 88%.

Continuous Flow Chemistry

  • Reactors : Microfluidic systems with immobilized catalysts.

  • Throughput : 5 g/hour .

Chemical Reactions Analysis

Reactivity and Transformations

The compound exhibits diverse reactivity due to its heterocyclic core and functional groups:

Oxidative Coupling Reactions

  • CuCl/air-mediated coupling : Imidazo[1,2-a]pyrimidines react with N-aryl glycine esters under copper catalysis to form C-C bonds. For example, 2-phenylimidazo[1,2-a]pyrimidine reacts with N-aryl glycine esters to yield products like 1-phenyl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethane-1,2-dione .

  • Mechanism : The reaction involves oxidation of the glycine ester to an imine cation, followed by Friedel-Crafts alkylation with the imidazopyridine .

Glyoxal-Mediated Dicarbonylation

  • Metal-free dicarbonylation : Reaction with glyoxal under acidic conditions (e.g., acetic acid) forms 1,2-bis(2-phenylimidazo[1,2-a]pyridin-3-yl)ethane-1,2-dione. The reaction is optimized at 100°C, yielding up to 69% of the product .

Functional Group Modifications

The compound undergoes transformations at its acetamide group and heterocyclic core:

  • Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amines.

  • Alkylation : The amine group in derivatives can be alkylated to form quaternary ammonium salts, enabling further functionalization (e.g., cyanation) .

  • Vilsmeier-Haack reaction : Conversion of the imidazo[1,2-a]pyrimidine to aldehydes at position 3 via formylation, followed by reduction to alcohols or oxidation to carboxylic acids .

Biological Activity Correlation

While biological activity is not the primary focus, structural modifications influence reactivity:

  • Substituent effects : Ortho- and meta-substituted phenyl groups on the imidazo[1,2-a]pyrimidine core modulate binding affinities to targets like benzodiazepine receptors .

  • Functional group impact : Acetamide derivatives show enhanced selectivity for peripheral benzodiazepine receptors (PBR) compared to esters or carboxylates .

Key Reaction Table

Reaction TypeConditionsProduct ExampleYieldReference
AcetylationAcetic anhydride, toluene, heatingN-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide~70%
Oxidative CouplingCuCl, air, N-aryl glycine ester1-phenyl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethane-1,2-dione56–85%
Glyoxal DicarbonylationAcOH, 100°C1,2-bis(2-phenylimidazo[1,2-a]pyridin-3-yl)ethane-1,2-dione69%
HydrolysisAcidic/basic conditionsCarboxylic acid/amine derivativesN/A

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an imidazo[1,2-a]pyrimidine core with two phenyl groups and an acetamide functional group. The synthesis typically involves the acetylation of 2-phenylimidazo[1,2-a]pyridine using acetic anhydride, resulting in the formation of colorless crystals after purification.

Biological Activities

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide has demonstrated a range of biological activities:

  • Antibacterial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial properties against various strains of bacteria. This suggests potential therapeutic applications in treating bacterial infections.
  • Antiviral Properties : The compound has also been evaluated for its antiviral activity. Research indicates that it may interact with viral replication mechanisms, making it a candidate for further development against viral diseases .
  • Anticancer Potential : Some derivatives of imidazo[1,2-a]pyrimidine have shown anticancer properties. The structural complexity of this compound could enhance its efficacy against cancer cells compared to simpler derivatives.

Interaction Studies

Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in pathogenic resistance mechanisms or viral replication processes. Understanding these interactions is crucial for elucidating its therapeutic efficacy and guiding future drug design efforts .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazo derivatives for their biological activities:

  • Antiviral Screening : A study evaluated various imidazo derivatives against human cytomegalovirus and varicella-zoster virus, highlighting the potential of these compounds as antiviral agents. This compound was noted for its promising activity in preliminary assays .
  • Antibacterial Evaluation : Another research effort assessed the antibacterial efficacy of newly synthesized imidazo derivatives against both gram-positive and gram-negative bacteria. The results indicated that certain compounds exhibited excellent antibacterial activity, suggesting a pathway for developing new antibiotics .
  • Cancer Research : Investigations into the anticancer properties of imidazo derivatives have revealed that some compounds can induce apoptosis in cancer cell lines. The structural complexity of this compound may enhance its binding affinity to cancer-related targets .

Mechanism of Action

The mechanism of action of N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied .

Comparison with Similar Compounds

Structural Analogues: Pyridine vs. Pyrimidine Cores

The replacement of the pyridine ring in imidazo[1,2-a]pyridine derivatives with a pyrimidine ring (as in the target compound) introduces a second nitrogen atom, enhancing polarity and hydrogen-bonding capacity. This modification impacts both physicochemical properties and biological interactions:

Compound Core Structure Molecular Weight (g/mol) Key Substituents Biological Activity
N-(2-Phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide Pyrimidine 251.3 Phenyl, acetamide Antiviral, antitubercular
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide Pyridine 251.3 Phenyl, acetamide Anticholinesterase , peripheral benzodiazepine receptor binding
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde Pyridine 222.3 Phenyl, aldehyde Intermediate for antiviral agents

Key Differences :

  • Solubility: Pyrimidine derivatives may exhibit lower solubility in nonpolar solvents compared to pyridine analogues due to higher polarity.
Substituent Effects on Pharmacokinetics and Bioactivity

Substituents at the 3-position (e.g., acetamide vs. amino or thioether groups) significantly influence pharmacokinetics and receptor selectivity:

Compound (Example) 3-Position Substituent Key Findings
This compound Acetamide Improved metabolic stability vs. amino analogues; no PK data reported
8-Amino-imidazo[1,2-a]pyridine derivatives Amino Poor pharmacokinetics (rapid clearance) due to free amino group
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide Thioether-benzimidazole Enhanced lipophilicity (predicted logP = 3.5); potential kinase inhibition
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide Tetrazole-thioether High molecular weight (399.5 g/mol); applications in targeted therapy

Pharmacokinetic Insights :

  • Acetamide substitution at the 3-position avoids the metabolic instability associated with primary amines, as seen in 8-amino-imidazo[1,2-a]pyridine derivatives .
  • Thioether-linked substituents (e.g., benzimidazole or tetrazole) enhance lipophilicity and may improve blood-brain barrier penetration .
Receptor Binding and Selectivity

QSAR studies on imidazo[1,2-a]pyridine acetamides reveal that substituents on the acetamide nitrogen and aryl rings modulate binding to peripheral (PBR) vs. central (CBR) benzodiazepine receptors:

Modification Effect on Receptor Selectivity Reference
Chloro substitution at phenyl ring Increases PBR selectivity (e.g., logP > 3.0)
Bi-substitution on acetamide nitrogen Enhances PBR/CBR selectivity ratio by 2-fold
Pyrimidine core (vs. pyridine) Unreported; predicted to alter H-bonding with receptors

Notable Example:

  • N-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetamide : Shows 5× higher PBR affinity (IC₅₀ = 12 nM) than CBR due to chloro substitution .

Key Advances :

  • Microwave Synthesis : Reduces reaction time from hours to minutes for N-substituted acetamides .
  • C–H Activation : Enables direct functionalization without pre-activated intermediates .

Biological Activity

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and promising biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound includes two phenyl groups and an imidazo-pyrimidine framework. The synthesis typically involves the acetylation of 2-phenylimidazo[1,2-a]pyridine using acetic anhydride under mild heating conditions, leading to the formation of colorless crystals upon purification.

Antibacterial and Antiviral Properties

Recent studies have highlighted the antibacterial and antiviral activities of this compound. It has demonstrated effectiveness against various bacterial strains and viruses, indicating its potential as a therapeutic agent for infectious diseases. The compound's mechanism may involve interactions with enzymes or receptors that play roles in bacterial resistance or viral replication .

Table 1: Biological Activity Overview

Activity TypeTarget OrganismsMIC (µg/mL)References
AntibacterialE. coli<125
Pseudomonas aeruginosa150
B. subtilis75
AntiviralCytomegalovirusNot specified
Varicella-zoster virusNot specified

The biological activity of this compound is attributed to its structural complexity, which enhances binding affinities to biological targets compared to simpler derivatives. Preliminary interaction studies suggest that this compound may inhibit key processes in bacterial and viral life cycles, although further research is needed to elucidate these mechanisms fully .

Case Studies

Several studies have evaluated the efficacy of imidazo[1,2-a]pyrimidine derivatives, including this compound:

  • Antibacterial Screening : A series of imidazo[1,2-a]pyridine derivatives were screened against Mycobacterium tuberculosis, revealing significant antibacterial properties that may extend to related compounds like this compound .
  • Antiviral Assays : In vitro assays have shown that derivatives with similar structures exhibit potent activity against cytomegalovirus and varicella-zoster virus, suggesting a potential application for this compound in antiviral therapy .

Structural Comparisons with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamideImidazo[1,2-a]pyridine coreAntiviral activity against cytomegalovirus
4-(7-pyrrolidin-1-ylimidazo[1,2-a]pyrimidin-2-yl)phenolContains a phenolic groupPotential neuroprotective effects
7-(4-fluoropiperidin-1-yl)-2-phenylimidazo[1,2-a]pyrimidineFluorinated derivativeAnticancer properties

Q & A

Basic Research Questions

Q. How can the molecular structure of N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide be confirmed experimentally?

  • Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For this compound, XRD at 120 K using an Oxford Diffraction Xcalibur2 diffractometer with a Sapphire2 CCD detector revealed a columnar structure stabilized by N–H⋯N hydrogen bonds along the b-axis. Key parameters include a phenyl-imidazopyrimidine ring torsion angle of 9.04° and an average σ(C–C) bond length of 0.002 Å. Refinement with CrysAlis RED and JANA2006 software yielded R = 0.036 and wR = 0.085, ensuring high data reliability .

Q. What synthetic routes are available for preparing N-substituted imidazo[1,2-a]pyridine-2-acetamide derivatives?

  • Methodological Answer: A two-step protocol involves (1) synthesizing ethyl imidazo[1,2-a]pyridin-2-yl-acetate via condensation of imidazo[1,2-a]pyridine precursors with ethyl bromoacetate, followed by (2) amidation with primary amines. Optimization using polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours achieves yields >80%. This method is adaptable for diverse N-substituents, including aryl and alkyl groups .

Q. How can researchers address low yields in alternative synthetic pathways for related imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer: Contradictory yields (e.g., 74% vs. 10% in different routes) often arise from reaction kinetics or competing side reactions. For low-yielding methods (e.g., using methyl acrylate), troubleshoot by adjusting stoichiometry, temperature (e.g., 60°C vs. room temperature), or catalysts (e.g., Rh-complexes for C–H activation). Computational tools like DFT can predict intermediate stability to guide optimization .

Advanced Research Questions

Q. What computational strategies validate the adsorption behavior of imidazo[1,2-a]pyrimidine derivatives on metal surfaces?

  • Methodological Answer: Molecular dynamics (MD) simulations at the B3LYP/6-31+G(d,p) level model adsorption on alpha-iron(III) oxide (111) surfaces. Key metrics include binding energy (e.g., −235 kcal/mol for 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde) and orientation via N/O atoms and π-electrons. Pair with Langmuir isotherm analysis (R² > 0.98) to correlate experimental inhibition efficiency with theoretical predictions .

Q. How can heteroatom-directed C–H activation improve functionalization of imidazo[1,2-a]pyrimidine scaffolds?

  • Methodological Answer: Rhodium catalysts (e.g., [Cp*RhCl₂]₂) enable regioselective C–H bond activation at positions proximal to directing groups like pyridinyl or morpholine. For example, 2-(4-{imidazo[1,2-a]pyrimidine-2-carbonyl}morpholin-3-yl)-N-(pyridin-3-yl)acetamide leverages morpholine’s chelating ability to direct C–C bond formation. Monitor selectivity via NMR and HRMS, optimizing solvent (e.g., MeCN) and temperature (80–100°C) .

Q. What experimental and theoretical approaches resolve contradictions in biological activity data for imidazo[1,2-a]pyrimidine acetamides?

  • Methodological Answer: For COX-2 inhibition studies, combine in vitro assays (IC₅₀ determination via ELISA) with molecular docking (AutoDock Vina) to assess binding affinity to the COX-2 active site. Cross-validate using 3D-QSAR models trained on LogP, polar surface area, and hydrogen-bonding parameters. Discrepancies between predicted and observed activities may require revisiting stereochemical assignments via XRD or NOESY .

Q. How do hydrogen-bonding networks in crystal structures influence physicochemical properties?

  • Methodological Answer: Analyze XRD data to map intermolecular interactions (e.g., N–H⋯N in columnar packing). Use Mercury software to calculate lattice energy and void volume. Correlate with solubility (via shake-flask method) and thermal stability (DSC/TGA). For this compound, hydrogen bonding reduces solubility in nonpolar solvents but enhances melting point (mp > 200°C) .

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